2,2,2-Trifluoro-N-[4-(5-nitro-2-furyl)-2-thiazolyl]acetamide
Description
Properties
CAS No. |
42011-48-3 |
|---|---|
Molecular Formula |
C9H4F3N3O4S |
Molecular Weight |
307.21 g/mol |
IUPAC Name |
2,2,2-trifluoro-N-[4-(5-nitrofuran-2-yl)-1,3-thiazol-2-yl]acetamide |
InChI |
InChI=1S/C9H4F3N3O4S/c10-9(11,12)7(16)14-8-13-4(3-20-8)5-1-2-6(19-5)15(17)18/h1-3H,(H,13,14,16) |
InChI Key |
GMHPROGCQPQRLG-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(OC(=C1)[N+](=O)[O-])C2=CSC(=N2)NC(=O)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-Trifluoro-N-[4-(5-nitro-2-furyl)-2-thiazolyl]acetamide typically involves the reaction of 2,2,2-trifluoroacetamide with 4-(5-nitro-2-furyl)-2-thiazolylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in a form suitable for various applications .
Chemical Reactions Analysis
Reduction of the Nitro Group
The nitro group on the furan ring undergoes reduction under specific conditions:
The nitro group’s electron-withdrawing nature enhances reducibility, making it a key site for metabolic activation .
Nucleophilic Substitution at the Trifluoroacetyl Group
The trifluoroacetamide moiety participates in nucleophilic substitution:
| Nucleophile | Conditions | Product |
|---|---|---|
| Amines (e.g., NH₃) | Polar aprotic solvent, RT | Substitution of -CF₃CO group with amine-derived substituents. |
| Alcohols (e.g., MeOH) | Acidic/basic catalysis | Esterification to form trifluoroacetate esters. |
The strong electron-withdrawing effect of the -CF₃ group increases the carbonyl’s susceptibility to nucleophilic attack.
Stability and Side Reactions
-
Thermal Stability : Decomposition occurs above 175°C, releasing NOₓ gases from the nitro group .
-
Photoreactivity : Exposure to UV light induces homolytic cleavage of the C-NO₂ bond, generating free radicals .
Comparative Reactivity
Replacing the acetyl group with trifluoroacetyl (vs. non-fluorinated analogs):
Scientific Research Applications
2,2,2-Trifluoro-N-[4-(5-nitro-2-furyl)-2-thiazolyl]acetamide has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications due to its unique chemical structure.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2,2,2-Trifluoro-N-[4-(5-nitro-2-furyl)-2-thiazolyl]acetamide involves its interaction with specific molecular targets and pathways. The nitrofuran group is known to undergo redox cycling, generating reactive oxygen species that can damage cellular components. The trifluoromethyl group may enhance the compound’s lipophilicity, facilitating its interaction with biological membranes .
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
The carcinogenicity and metabolic pathways of 2,2,2-Trifluoro-N-[4-(5-nitro-2-furyl)-2-thiazolyl]acetamide are best understood in the context of its structural analogs. Below is a detailed comparison:
N-[4-(5-Nitro-2-furyl)-2-thiazolyl]acetamide (NFTA)
- Structure : Differs by lacking the trifluoro substitution on the acetamide group.
- Carcinogenicity: Induces lymphocytic leukemia (26/27 mice) and low incidences of forestomach tumors (1/27 mice) in Swiss mice .
- Metabolism : Activated via renal NADPH:cytochrome c reductase and prostaglandin H synthase (PHS), producing N-hydroxy intermediates that bind DNA and RNA .
- Key Difference : The trifluoro substitution in 2,2,2-Trifluoro-NFTA shifts organ specificity toward forestomach tumors (23/25 mice) and away from leukemia .
N-[4-(5-Nitro-2-furyl)-2-thiazolyl]formamide
- Structure : Replaces the acetamide group with a formamide moiety.
- Carcinogenicity: Primarily causes urinary bladder carcinomas (20/21 mice) with minor leukemia incidence (6/21 mice) .
- Metabolism : Undergoes nitroreduction and forms reactive intermediates that bind bladder epithelium, likely due to differences in solubility and tissue-specific enzyme expression .
2-Amino-4-(5-nitro-2-furyl)thiazole (ANFT)
- Structure : Deacetylated derivative of NFTA.
- Carcinogenicity: Induces forestomach tumors (24/27 mice) and exhibits higher DNA-binding affinity than NFTA due to faster metabolic activation via PHS .
- Metabolism : Activated 3–10× faster than NFTA by PHS, with preferential binding to polyguanylic acid in nucleic acids .
Formic Acid 2-[4-(5-Nitro-2-furyl)-2-thiazolyl]hydrazide
- Structure : Contains a hydrazide group instead of acetamide.
Mechanistic Insights and Structural Determinants
Role of the Trifluoro Group
The trifluoroacetamide group in 2,2,2-Trifluoro-NFTA alters metabolic stability and reactivity:
- Electron-Withdrawing Effect : The trifluoro substitution increases resistance to deacetylation, reducing conversion to ANFT-like metabolites and shifting activation pathways toward PHS-mediated oxidation .
- Tissue Specificity : Enhanced lipophilicity from the trifluoro group may promote accumulation in the forestomach epithelium, explaining its high tumor incidence in this organ compared to NFTA .
Nitroreduction vs. PHS Activation
- Nitroreduction: NFTA and its analogs undergo NADPH-dependent nitroreduction to form N-hydroxy intermediates, which bind DNA. This pathway is critical for renal and bladder carcinogens .
- PHS Activation : ANFT and 2,2,2-Trifluoro-NFTA are preferentially activated by PHS, generating free radicals that cause oxidative DNA damage. This pathway dominates in tissues with high PHS expression, such as the forestomach .
Research Implications
The structural modifications in 2,2,2-Trifluoro-NFTA highlight the importance of substituents in dictating metabolic fate and carcinogenic outcomes. Its preferential induction of forestomach tumors, unlike NFTA’s leukemogenicity, underscores the role of tissue-specific enzyme expression (e.g., PHS in the forestomach) in determining organotropism.
Biological Activity
2,2,2-Trifluoro-N-[4-(5-nitro-2-furyl)-2-thiazolyl]acetamide (CAS No. 42011-48-3) is a synthetic compound that has garnered attention for its diverse biological activities. This article explores its pharmacological properties, including antimicrobial, anti-inflammatory, and potential anticancer effects, supported by data tables and case studies.
The molecular formula of 2,2,2-Trifluoro-N-[4-(5-nitro-2-furyl)-2-thiazolyl]acetamide is C9H4F3N3O4S, with a molecular weight of 303.25 g/mol. The compound features a trifluoromethyl group and a nitro-substituted thiazole ring, which are critical for its biological activity.
Antimicrobial Activity
Research indicates that compounds containing the nitro group exhibit significant antimicrobial properties. In particular, studies have shown that derivatives similar to 2,2,2-Trifluoro-N-[4-(5-nitro-2-furyl)-2-thiazolyl]acetamide demonstrate potent activity against Mycobacterium tuberculosis. The minimum inhibitory concentration (MIC) reported for related compounds was as low as 0.78 μM, suggesting that the presence of the nitro group is essential for this activity .
| Compound | MIC (μM) | Target |
|---|---|---|
| Nitro derivative | 0.78 | M. tuberculosis |
Anti-inflammatory Activity
The compound also exhibits anti-inflammatory effects. Studies have highlighted its ability to inhibit key inflammatory mediators such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). These actions suggest potential therapeutic applications in treating inflammatory diseases .
| Activity | Mechanism | Reference |
|---|---|---|
| iNOS Inhibition | Reduces nitric oxide production | |
| COX-2 Inhibition | Decreases prostaglandin synthesis |
Anticancer Potential
In vitro studies have evaluated the anticancer properties of 2,2,2-Trifluoro-N-[4-(5-nitro-2-furyl)-2-thiazolyl]acetamide against various cancer cell lines. The compound has shown promising results in inhibiting cell proliferation in human cancer models. For instance, it was tested against liver (SK-Hep-1), breast (MDA-MB-231), and gastric (NUGC-3) cancer cell lines with notable cytotoxicity observed .
Case Studies
- Antitubercular Activity : A study conducted on nitro-containing thiazole derivatives demonstrated that the structural modifications significantly influenced their antitubercular activity. The presence of the nitro group at the C5 position was crucial for maintaining high efficacy against M. tuberculosis .
- Inflammation Models : In experimental models of inflammation, compounds similar to 2,2,2-Trifluoro-N-[4-(5-nitro-2-furyl)-2-thiazolyl]acetamide exhibited significant reductions in inflammatory markers and improved outcomes in models of acute lung injury .
Q & A
Advanced Question
- In vivo : Sprague-Dawley rats are widely used, with oral administration via diet to induce urinary bladder and renal pelvis carcinomas . Tumor incidence and latency periods should be compared to controls.
- In vitro : MBT-2 mouse bladder transitional carcinoma cells (derived from C3H/He mice) are a validated model for studying urothelial carcinogenesis .
- Mechanistic Studies : Renal microsomal preparations (e.g., rabbit renal medulla) can assess prostaglandin H synthase (PHS)-mediated metabolic activation, a key pathway for DNA adduct formation .
Methodological Insight : Use immunohistochemistry (IHC) to detect tumor markers (e.g., Ki-67 for proliferation) and LC-MS/MS to quantify DNA adducts.
How does prostaglandin H synthase (PHS) contribute to the metabolic activation of this compound?
Advanced Question
PHS catalyzes the peroxidation of the 5-nitro-2-furyl group, generating reactive intermediates (e.g., nitroso or hydroxylamine derivatives) that bind to macromolecules. Ram seminal vesicular microsomes and rabbit renal medullary microsomes are effective for in vitro activation studies. The deacetylated metabolite, 2-amino-4-(5-nitro-2-furyl)thiazole (ANFT), exhibits higher binding affinity to DNA than the parent compound due to enhanced electrophilicity .
Methodological Insight : Use radiolabeled (³H/¹⁴C) compound to track macromolecular binding. Inhibit competing pathways (e.g., cytochrome P450) with specific inhibitors like ketoconazole to isolate PHS activity.
How should researchers address contradictions in tumor incidence data across studies?
Advanced Question
Discrepancies arise from variations in species/strain sensitivity, dosing regimens, and metabolic rates. For example, tumor incidence in rats fed 2,2,2-Trifluoro-N-[4-(5-nitro-2-furyl)-2-thiazolyl]acetamide ranged from 40–60%, while related compounds (e.g., N-[5-(5-nitro-2-furyl)-1,3,4-thiadiazol-2-yl]acetamide) induced higher rates (e.g., 80% in forestomach tumors) .
Q. Methodological Insight :
- Conduct dose-response studies to establish thresholds.
- Compare metabolic profiles across models using hepatic/renal microsomes.
- Apply statistical tools (e.g., Kaplan-Meier survival analysis) to account for latency differences.
What mechanisms underlie the genotoxic potential of this compound?
Advanced Question
The nitro group undergoes enzymatic reduction to form reactive nitroso intermediates, which alkylate DNA bases (e.g., guanine residues). The thiazole ring may stabilize radical species, exacerbating oxidative damage. Structural alerts for genotoxicity include the nitro-furan system and the electron-deficient thiazole .
Q. Methodological Insight :
- Use comet assays to detect single-strand breaks.
- Employ ³²P-postlabeling to identify specific DNA adducts.
- Assess glutathione (GSH) depletion as a marker of oxidative stress.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
